molecular formula C9H11NS B2358106 Thiochroman-6-amine CAS No. 1369163-28-9

Thiochroman-6-amine

Cat. No.: B2358106
CAS No.: 1369163-28-9
M. Wt: 165.25
InChI Key: OEJAJNGQFLFIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiochroman-6-amine is a sulfur-containing heterocyclic compound derived from thiochroman. It features an amine group at the sixth position of the thiochroman ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Thiochroman-6-amine primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .

Mode of Action

The mode of action of this compound involves its interaction with NMT. The molecular interactions between this compound and NMT have been investigated through molecular docking .

Biochemical Pathways

This compound affects the biochemical pathways related to NMT. NMT is involved in the myristoylation of proteins, which is a crucial process in cellular signaling and function . By targeting NMT, this compound can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests that it may easily cross cellular membranes and exert its bioactivity

Result of Action

It has been suggested that this compound and its derivatives show good antifungal activity in vitro . This suggests that this compound may exert its effects by inhibiting the growth of fungi, potentially through its interaction with NMT .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of polyamines and their metabolic precursors in the extracellular environment can influence the action of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiochroman-6-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of thiochroman-6-bromide with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Thiochroman-6-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiochroman derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically in the presence of a base.

Major Products: The major products formed from these reactions include nitroso-thiochroman, nitro-thiochroman, and various substituted thiochroman derivatives.

Comparison with Similar Compounds

Thiochroman-6-amine can be compared with other sulfur-containing heterocycles, such as:

Uniqueness: this compound is unique due to the presence of the amine group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to other thiochroman derivatives.

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAJNGQFLFIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.